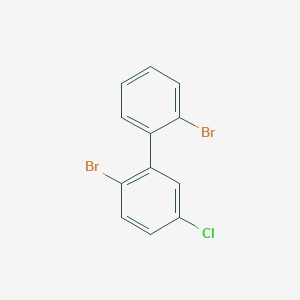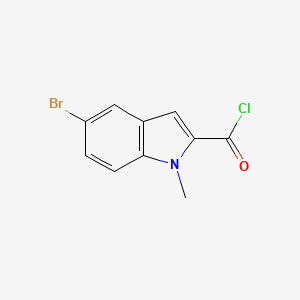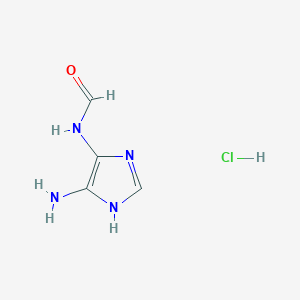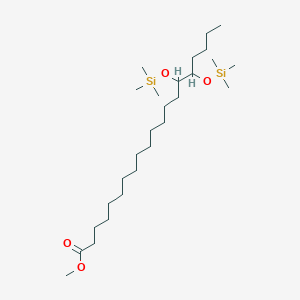
2,2'-Dichloro-5,5'-bis(trifluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl is an organic compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl typically involves the following steps:
Trifluoromethylation: The addition of trifluoromethyl groups is often carried out using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of catalysts like copper or silver salts.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the biphenyl core may be oxidized or reduced under specific conditions.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems.
Applications De Recherche Scientifique
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique thermal and chemical resistance properties.
Mécanisme D'action
The mechanism of action of 2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dichloro-5,5’-dimethylbiphenyl: Similar structure but with methyl groups instead of trifluoromethyl groups.
2,2’-Dibromo-5,5’-bis(trifluoromethyl)biphenyl: Bromine atoms replace chlorine atoms.
2,2’-Dichloro-5,5’-bis(difluoromethyl)biphenyl: Difluoromethyl groups instead of trifluoromethyl groups.
Uniqueness
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H6Cl2F6 |
|---|---|
Poids moléculaire |
359.1 g/mol |
Nom IUPAC |
1-chloro-2-[2-chloro-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H6Cl2F6/c15-11-3-1-7(13(17,18)19)5-9(11)10-6-8(14(20,21)22)2-4-12(10)16/h1-6H |
Clé InChI |
CDSUKTGNUGCSMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)

![4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;ethane](/img/structure/B12825127.png)





![2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)

![N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12825162.png)

![2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12825184.png)

